Structural Differentiation: Semiacetal Functionality vs. Parent Eupatoriopicrin
20-Dehydroeupatoriopicrin semiacetal possesses a semiacetal (hemiacetal) functional group in the ester side chain, distinguishing it from the parent compound eupatoriopicrin which contains a 2-hydroxymethyl-2-propenoate ester moiety . This structural difference introduces a cyclic hemiacetal ring in the side chain, which modifies the molecule's hydrogen bonding capacity (one hydrogen bond donor vs. two in eupatoriopicrin) and affects both physicochemical properties and potential metabolic stability [1]. Comparative analysis of the molecular formulas confirms the semiacetal form (C20H24O6) contains one less oxygen atom and two fewer hydrogen atoms than eupatoriopicrin (C20H26O6), reflecting dehydration across the side chain hydroxyl groups [2].
| Evidence Dimension | Structural configuration of ester side chain |
|---|---|
| Target Compound Data | Semiacetal (cyclic hemiacetal) in 5-hydroxy-2,5-dihydrofuran-3-carboxylate side chain; C20H24O6, 1 hydrogen bond donor |
| Comparator Or Baseline | Eupatoriopicrin: 2-hydroxymethyl-2-propenoate open-chain ester; C20H26O6, 2 hydrogen bond donors |
| Quantified Difference | Difference of -O and -2H in molecular formula; reduction from 2 to 1 hydrogen bond donor count |
| Conditions | Structural analysis by NMR spectroscopy and mass spectrometry; PubChem computed descriptors |
Why This Matters
The semiacetal functionality alters solubility, metabolic stability, and target binding kinetics compared to the open-chain analog, affecting assay reproducibility and requiring compound-specific experimental optimization.
- [1] PubChem. (2025). Computed Descriptors for 20-Dehydroeupatoriopicrin semiacetal (CID 137796526). View Source
- [2] MedChemExpress. (n.d.). Eupatoriopicrin Product Information, CAS 6856-01-5. View Source
